Bay 41-4109 less active enantiomer

描述

拜耳 41-4109 非活性对映体: 是一种化学化合物,以其作为拜耳 41-4109 的非活性对应物而闻名。 拜耳 41-4109 是一种有效的抑制人乙型肝炎病毒 (HBV) 的抑制剂,其 IC50 值为 53 nM 。 非活性对映体虽然在结构上相似,但与更活性的对应物相比,其活性降低 .

准备方法

合成路线和反应条件: 拜耳 41-4109 非活性对映体的合成涉及多个步骤,包括中间体的制备和最终的对映体分离。具体的合成路线和反应条件是专有的,并未公开披露详细信息。 对映体的一般合成方法通常涉及手性拆分或不对称合成技术 .

工业生产方法: 拜耳 41-4109 非活性对映体的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程将包括严格的质量控制措施,以保持一致性和有效性 .

化学反应分析

反应类型: 拜耳 41-4109 非活性对映体经历各种化学反应,包括:

氧化: 该化合物可以发生氧化反应,这可能会改变其化学结构和活性。

还原: 还原反应也可以改变该化合物,可能会影响其功效。

常用试剂和条件: 这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂,以促进取代反应。 温度、压力和溶剂选择等反应条件经过优化,以达到预期结果 .

形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生氧化衍生物,而还原可能会产生化合物的还原形式 .

科学研究应用

Scientific Research Applications

Bay 41-4109 less active enantiomer has several key applications across various scientific domains:

Chemistry

- Reference Compound : Utilized in studies focused on enantiomeric separation and chiral resolution, aiding in understanding stereochemistry in drug design.

Biology

- Biological Interactions : Investigated for its interactions with biological macromolecules, providing insights into cellular processes and potential therapeutic pathways.

Medicine

- Antiviral Research : Explored for its potential therapeutic applications against HBV, contributing to the development of antiviral strategies. Studies have shown that it can stabilize viral capsids and misdirect their assembly, which is crucial for inhibiting HBV replication .

Industry

- Pharmaceutical Development : Employed in the formulation of antiviral agents and other pharmaceutical products targeting HBV and related viral infections.

Comparative Studies

A comparison between Bay 41-4109 and other antiviral agents reveals its unique position:

| Compound | IC50 (HBV) | Mechanism |

|---|---|---|

| Bay 41-4109 (active) | 53 nM | Inhibits capsid assembly |

| Bay 41-4109 (less active) | Higher than 53 nM | Stabilizes capsids, misdirects assembly |

| HBV/HDV-IN-2 | Varies | Directly inhibits viral replication |

| FNC-TP | Varies | Nucleoside analog affecting DNA synthesis |

Case Study 1: In Vitro Efficacy

In a study involving HepG2.2.15 cells, both the active and less active enantiomers were tested for their ability to inhibit HBV replication. The results indicated that while the less active enantiomer had a higher IC50, it still contributed valuable data on the dynamics of HBV capsid assembly and stability .

Case Study 2: In Vivo Analysis

In HBV-transgenic mouse models, treatment with Bay 41-4109 resulted in a significant reduction of viral load in liver tissues and plasma. The less active enantiomer provided insights into the pharmacokinetics of antiviral agents and their impact on chronic HBV infections .

作用机制

拜耳 41-4109 非活性对映体的作用机制涉及其与 HBV 病毒衣壳的相互作用。该化合物能够在体外加速和误导衣壳组装。 预先形成的衣壳通过该化合物被稳定,直至每两个二聚体有一个抑制剂分子 。 这种误导和稳定作用抑制 HBV DNA 释放并降低细胞质乙型肝炎核心抗原 (HBcAg) 水平 。 抗 HBV 机制与 HBcAg 抑制速率相关并依赖于 HBcAg 抑制速率 .

相似化合物的比较

类似化合物:

拜耳 41-4109: 拜耳 41-4109 非活性对映体的更活性对映体,以其强大的 HBV 抑制活性而闻名。

HBV/HDV-IN-2: 另一种针对 HBV 的抑制剂。

FNC-TP: 一种具有抗病毒特性的化合物。

Tuvirumab: 一种用于 HBV 研究的抗病毒剂.

独特性: 拜耳 41-4109 非活性对映体具有其特有的对映体形式,与更活性的对应物相比,其活性降低,这是其独特性所在。 这种区别使研究人员能够研究对映体差异对生物活性及其治疗潜力的影响 .

生物活性

Bay 41-4109 is a compound known for its role as an antiviral agent, specifically targeting the Hepatitis B virus (HBV). The less active enantiomer of Bay 41-4109 presents a unique opportunity to explore the nuances of enantiomeric activity and its implications in therapeutic contexts. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Bay 41-4109 Less Active Enantiomer

Chemical Structure and Properties:

Bay 41-4109 belongs to the heteroaryldihydropyrimidine family, characterized by its ability to inhibit HBV replication through destabilization of viral capsid assembly. The less active enantiomer, while structurally similar, exhibits significantly reduced efficacy compared to its more active counterpart.

Mechanism of Action:

The less active enantiomer interacts with the viral capsid proteins, influencing capsid assembly. While the active enantiomer accelerates and misdirects assembly, leading to the formation of non-capsid polymers, the less active form does not exhibit these properties to the same extent. This distinction is crucial for understanding the therapeutic potential and limitations of this compound.

In Vitro Studies

-

Antiviral Efficacy:

- The less active enantiomer has been shown to have minimal impact on HBV replication in vitro. Studies indicate that it does not significantly reduce encapsidated HBV DNA levels compared to controls treated with dimethyl sulfoxide (DMSO) .

- In HepG2.2.15 cells, the less active enantiomer had an IC50 value exceeding 30 µM, indicating a lack of antiviral activity when compared to its active counterpart which had an IC50 around 202 nM .

- Capsid Assembly Modulation:

In Vivo Studies

- Animal Models:

- In HBV-transgenic mice models, treatment with Bay 41-4109 (active form) resulted in a significant decrease in HBV viremia and core protein expression in liver tissues. However, similar studies using the less active enantiomer did not yield comparable results .

- The rebound of HBV viremia post-treatment cessation was observed with both forms; however, the less active enantiomer's impact was negligible .

Comparative Analysis of Enantiomers

| Study | Active Enantiomer IC50 | Less Active Enantiomer IC50 | Effects on HBV Replication |

|---|---|---|---|

| Study A | 202 nM | >30 µM | Significant reduction |

| Study B | 0.33 μM | >30 µM | No significant reduction |

| Study C | 120 nM | >30 µM | Minimal effect |

常见问题

Basic Research Questions

Q. What is the primary role of Bay 41-4109 less active enantiomer in HBV research?

this compound serves as a critical control in studies investigating the structure-activity relationship (SAR) of its active counterpart, BAY 41-4108. The active enantiomer inhibits HBV replication by disrupting capsid assembly (IC50: 53 nM in HepG2.2.15 cells), while the less active form provides a baseline to isolate enantiomer-specific effects . Methodologically, researchers use chiral separation techniques (e.g., HPLC) to ensure enantiomeric purity (>89.59% for the less active form) and validate results through comparative assays .

Q. Which experimental models are validated for assessing this compound’s activity?

Key models include:

- In vitro : HepG2.2.15 cells (stably producing HBV) for measuring extracellular HBV DNA via real-time PCR .

- In vivo : Humanized Alb-uPA/SCID mice transplanted with primary human hepatocytes, treated orally (25 mg/kg twice daily) to evaluate serum HBV DNA reduction .

- Capsid assembly assays : Recombinant core protein dimer systems analyzed by electron microscopy (EM) to observe aberrant capsid structures induced by the active enantiomer, with the less active form serving as a negative control .

Advanced Research Questions

Q. How does the molecular mechanism of this compound differ from other HBV capsid modulators?

Unlike nucleoside analogs (e.g., lamivudine) that target viral polymerase, Bay 41-4109 enantiomers modulate capsid assembly. The active enantiomer promotes capsid disassembly and misassembly, while the less active form lacks this activity. Comparative studies with GLS4 (a derivative with improved potency) reveal that structural modifications, such as replacing the HAP scaffold with a sulfur-containing heterocycle, enhance binding to the HBV core protein’s hydrophobic pocket . Methodologically, hydrogen-deuterium exchange mass spectrometry (HDX-MS) and cryo-EM are used to map conformational changes in capsid proteins .

Q. What explains discrepancies in reported IC50 values for Bay 41-4109 enantiomers across studies?

Variability arises from experimental conditions:

- Racemic mixtures : Early studies using racemic Bay 41-4109 (1:1 enantiomer ratio) reported higher IC50 values (e.g., 202 nM in HepG2.2.15 cells) compared to pure enantiomers .

- Cell line differences : HepAD38 cells (tetracycline-regulated HBV expression) show distinct drug uptake and metabolism profiles versus HepG2.2.15 . To reconcile data, researchers must standardize enantiomer purity (>98% for active forms), validate assays with orthogonal methods (e.g., Southern blotting for intracellular HBV DNA), and report batch-specific activity .

Q. How can this compound improve the design of antiviral resistance studies?

The less active enantiomer is used to distinguish target-specific inhibition from off-target effects. For example:

- In resistance profiling, co-treatment with nucleoside analogs (e.g., entecavir) and Bay 41-4109 enantiomers identifies cross-resistance patterns. The less active form confirms that resistance mutations (e.g., rtA181T in polymerase) do not affect capsid-targeting mechanisms .

- Dose-response curves in dual-inhibitor assays (e.g., combining Bay 41-4109 with GLS4) quantify synergism using the Bliss independence model, with the less active enantiomer ruling out additive artifacts .

Q. Methodological Guidance

Q. What techniques are critical for evaluating enantiomer-specific impacts on capsid assembly?

- Electron microscopy (EM) : Visualizes capsid morphology (e.g., normal vs. aggregated structures) in HepG2.2.15 cells treated with active vs. less active enantiomers .

- Native agarose gel electrophoresis : Separates encapsidated pgRNA from free RNA; the less active enantiomer should not reduce pgRNA levels compared to DMSO controls .

- Surface plasmon resonance (SPR) : Measures binding kinetics between enantiomers and recombinant HBV core proteins, with the less active form showing negligible affinity .

Q. How should researchers address potential cytotoxicity in enantiomer studies?

While Bay 41-4109’s active enantiomer shows low cytotoxicity (CC50 > 10 µM in hepatocytes), batch-specific impurities (e.g., <90% purity in less active forms) may confound results . Mitigation strategies include:

属性

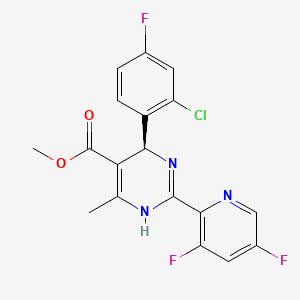

IUPAC Name |

methyl (4S)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJBPMQWSIGJK-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。